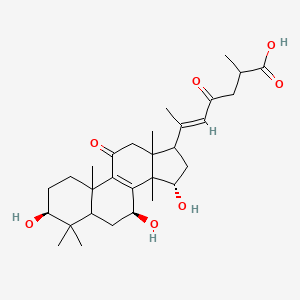

Ganoderenic acid C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-methyl-4-oxo-6-[(3S,7S,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUZIPSDUGWLD-OHKNMCQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/C1C[C@@H](C2(C1(CC(=O)C3=C2[C@H](CC4C3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562), is a significant bioactive constituent of the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for extraction and chromatographic separation, presents quantitative data in a structured format, and visualizes key workflows and biological signaling pathways. This document serves as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are attributed to a diverse array of secondary metabolites, among which the triterpenoids, particularly ganoderic and ganoderenic acids, are of significant interest. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.

This compound is a member of this extensive family of triterpenoids. Its discovery and characterization have been part of the broader effort to elucidate the chemistry and pharmacology of Ganoderma lucidum. This guide focuses specifically on the technical aspects of its discovery and isolation, providing a foundational understanding for its further study and application.

Discovery and Structural Elucidation

The initial discovery and naming of a series of new terpenoids from Ganoderma lucidum, including ganoderenic acids, were reported in the mid-1980s. The work by Komoda et al. (1985) and Nishitoba et al. laid the groundwork for the structural characterization of these compounds[1]. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₇[1] |

| Molecular Weight | 516.7 g/mol [1] |

| IUPAC Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[1] |

| CAS Number | 100665-42-7[1] |

| Appearance | Solid |

| Solubility | Soluble in methanol (B129727) |

| ¹H-NMR and ¹³C-NMR | The spectra are complex and characteristic of a lanostane (B1242432) triterpenoid skeleton. Detailed chemical shifts can be found in the original discovery literature. Key features include signals corresponding to multiple methyl groups, hydroxyl-bearing carbons, and carbonyl carbons. |

| Mass Spectrometry (MS) | In negative ion mode (ESI or APCI), the expected precursor ion [M-H]⁻ is at m/z 513.3. In positive ion mode, the [M+H]⁺ ion is at m/z 515.3. Common fragmentation involves neutral losses of water (H₂O) and carbon dioxide (CO₂). |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and several stages of chromatography. The following protocols are a synthesis of methodologies reported in the scientific literature.

Raw Material Preparation and Extraction

-

Drying and Pulverization: The fruiting bodies of Ganoderma lucidum are dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol. Maceration or Soxhlet extraction are common methods.

-

Protocol: Macerate the powdered G. lucidum with 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. The extraction is repeated three times. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.

-

Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

Detailed Chromatographic Procedures

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing triterpenoids are pooled.

-

-

Reversed-Phase C18 Chromatography:

-

Stationary Phase: C18 silica gel.

-

Mobile Phase: A gradient of methanol and water is typically employed, starting with a lower concentration of methanol and increasing it to elute compounds of increasing hydrophobicity.

-

Procedure: The triterpenoid-enriched fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A preparative C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Procedure: The semi-purified fractions containing this compound are injected onto the preparative HPLC system. The peak corresponding to this compound is collected. The solvent is then removed to yield the pure compound.

-

Quantitative Data

The yield of this compound can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the efficiency of the extraction and purification processes.

Table 2: Typical Yields and Analytical Parameters

| Parameter | Typical Value/Range | Notes |

| Crude Triterpenoid Extract Yield | 1-5% of dry weight | Highly dependent on the extraction method and solvent used. |

| Pure this compound Yield | Varies, typically in the range of mg per kg of dried fruiting bodies | Requires extensive chromatographic purification. |

| HPLC Linearity Range | Typically in the µg/mL range | For quantitative analysis using a DAD detector. |

| Limit of Detection (LOD) | ng/mL to low µg/mL | Dependent on the analytical instrumentation (e.g., HPLC-DAD, LC-MS). |

| Limit of Quantification (LOQ) | ng/mL to low µg/mL | Dependent on the analytical instrumentation. |

Biological Activities and Signaling Pathways

Ganoderic and ganoderenic acids are known to possess a range of biological activities. This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines. The anti-inflammatory and anti-cancer effects of ganoderic acids are often attributed to their modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some ganoderic acids have been shown to inhibit this pathway.

References

Characterization of Ganoderenic Acid C Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ganoderenic acid C and its stereoisomers. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the identification, separation, and biological evaluation of these complex triterpenoids. This document delves into the structural nuances of this compound stereoisomers, presents quantitative data in a comparative format, outlines detailed experimental protocols, and visualizes key molecular pathways.

Introduction to this compound and its Stereoisomers

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] this compound, a member of this family, and its stereoisomers are of particular interest due to the potential for stereochemistry to influence biological activity.

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of complex molecules like this compound, stereoisomerism can arise from different configurations at chiral centers or the geometry of double bonds. The subtle variations in their spatial arrangement can lead to significant differences in their biological targets and pharmacological profiles.

While the literature often refers to a variety of ganoderic acids, detailed characterization and comparative studies of specific stereoisomers of this compound are not extensively documented. This guide aims to collate the available information on closely related and well-characterized ganoderic acid stereoisomers to provide a foundational understanding for researchers in this field.

Structural Elucidation and Physicochemical Properties

The core structure of this compound is a lanostane (B1242432) skeleton, a tetracyclic triterpene. The IUPAC name for a common isomer of Ganoderic acid C is (6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid, with a molecular formula of C30H42O7 and a molecular weight of 514.6 g/mol .[3]

Stereoisomerism in this compound can occur at multiple chiral centers within the lanostane core and the side chain. Additionally, geometric isomers can exist due to the presence of carbon-carbon double bonds. The specific stereochemistry at each chiral center is crucial for its interaction with biological macromolecules.

Table 1: Physicochemical Properties of a Ganoderic Acid C Isomer

| Property | Value | Reference |

| Molecular Formula | C30H42O7 | [3] |

| Molecular Weight | 514.6 g/mol | [3] |

| XLogP3 | 2.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 5 |

Quantitative Data for Characterization

Table 2: Comparative ¹H NMR Data of Selected Ganoderic Acids (in CDCl₃)

| Proton | Ganoderic Acid A (δ ppm) | Ganoderic Acid C2 (δ ppm) | Ganoderic Acid H (δ ppm) |

| H-3 | 3.23 (dd, J = 11.5, 4.0 Hz) | 3.22 (dd, J = 11.5, 4.0 Hz) | 3.21 (dd, J = 11.5, 4.0 Hz) |

| H-7 | 4.68 (br s) | 4.67 (br s) | 4.67 (br s) |

| H-12 | 4.93 (d, J = 9.5 Hz) | - | - |

| H-15 | - | 3.98 (dd, J = 10.0, 6.5 Hz) | - |

| H-24 | 2.30 (m) | 2.31 (m) | 2.30 (m) |

| Me-18 | 0.68 (s) | 0.69 (s) | 0.68 (s) |

| Me-19 | 1.21 (s) | 1.20 (s) | 1.20 (s) |

| Me-21 | 0.93 (d, J = 6.0 Hz) | 0.93 (d, J = 6.0 Hz) | 0.93 (d, J = 6.0 Hz) |

| Me-27 | 0.88 (d, J = 7.0 Hz) | 0.88 (d, J = 7.0 Hz) | 0.88 (d, J = 7.0 Hz) |

| Me-28 | 1.14 (s) | 1.14 (s) | 1.14 (s) |

| Me-29 | 0.99 (s) | 0.99 (s) | 0.99 (s) |

| Me-30 | 1.39 (s) | 1.38 (s) | 1.38 (s) |

Note: Data is compiled from various sources and may have been recorded under slightly different conditions. Direct comparison should be made with caution.

Table 3: Comparative ¹³C NMR Data of Selected Ganoderic Acids (in CDCl₃)

| Carbon | Ganoderic Acid A (δ ppm) | Ganoderic Acid C2 (δ ppm) | Ganoderic Acid H (δ ppm) |

| C-3 | 78.9 | 78.8 | 78.9 |

| C-7 | 204.5 | 204.4 | 204.5 |

| C-8 | 146.9 | 146.8 | 146.9 |

| C-9 | 149.8 | 149.7 | 149.8 |

| C-11 | 198.2 | 198.1 | 198.2 |

| C-12 | 76.6 | - | - |

| C-15 | - | 211.5 | - |

| C-23 | - | - | 214.7 |

| C-26 | 175.8 | 175.7 | 175.8 |

Note: Data is compiled from various sources and may have been recorded under slightly different conditions. Direct comparison should be made with caution.

Experimental Protocols

The isolation and purification of individual this compound stereoisomers from a complex mixture of triterpenoids present a significant challenge. The following protocols provide a general framework for the extraction and separation of ganoderic acids, which can be optimized for the resolution of specific stereoisomers.

Extraction of Crude Triterpenoids from Ganoderma

This protocol describes a general method for obtaining a crude extract enriched with triterpenoids.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma species

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the powdered Ganoderma (1 kg) with 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture and repeat the extraction process on the residue two more times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with triterpenoids, and evaporate the solvent.

-

Subject the crude triterpenoid (B12794562) extract to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) to achieve initial fractionation.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Achieving baseline separation of stereoisomers often requires specialized chiral stationary phases or careful optimization of reversed-phase HPLC conditions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a chiral column

-

Mobile phase: Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% acetic acid or formic acid)

Analytical HPLC Protocol:

-

Mobile Phase Preparation: Prepare a gradient of acetonitrile (Solvent A) and 0.1% aqueous acetic acid (Solvent B).

-

Gradient Elution: A typical gradient might be: 0-5 min, 100% B; 20-40 min, 70% B; 40-80 min, 0% B.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at 252 nm.

-

Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.

Semi-Preparative HPLC for Isolation: For the isolation of individual stereoisomers, the analytical method can be scaled up to a semi-preparative scale using a larger column and a higher flow rate.

-

Column: Lichrosorb RP-18 (e.g., 250 x 25 mm, 7 µm).

-

Mobile Phase: Acetonitrile:2% acetic acid (1:3, v/v) for the initial separation, which can be adjusted based on the analytical chromatogram.

-

Flow Rate: 7.8 mL/min.

-

Fraction Collection: Collect the eluent corresponding to the peaks of interest.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated stereoisomers.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound stereoisomers.

Caption: Workflow for this compound Stereoisomer Isolation.

Signaling Pathway

Ganoderic acids have been shown to modulate various signaling pathways, with the NF-κB pathway being a prominent target. The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the potential points of intervention by this compound stereoisomers.

Caption: NF-κB Signaling Pathway and this compound.

Biological Activity and Signaling

Ganoderic acids, as a class, exhibit a broad range of biological activities. However, the specific activities of individual this compound stereoisomers are an area of active research. It is hypothesized that the stereochemistry of these molecules plays a critical role in their interaction with protein targets, leading to differential biological effects.

Several studies have demonstrated that ganoderic acids can suppress the growth and invasive behavior of cancer cells by modulating the AP-1 and NF-κB signaling pathways. The NF-κB pathway is a key regulator of inflammation, and its inhibition by ganoderic acids is a promising avenue for the development of anti-inflammatory agents. Ganoderic acids have been shown to inhibit the phosphorylation of IκBα, which prevents the translocation of the NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.

Table 4: Reported Biological Activities of Various Ganoderic Acids

| Ganoderic Acid | Biological Activity | Cell Line/Model | Reference |

| Ganoderic Acid A | Suppression of growth and invasion | MDA-MB-231 breast cancer cells | |

| Ganoderic Acid H | Suppression of growth and invasion | MDA-MB-231 breast cancer cells | |

| Ganoderic Acid C1 | Inhibition of TNF-α production | Macrophage cell line | |

| Ganoderic Acids (mixture) | Alleviation of atherosclerosis | Macrophages |

The differential effects of this compound stereoisomers on these pathways remain to be fully elucidated. Further research is needed to isolate and test individual stereoisomers to understand their specific structure-activity relationships.

Conclusion

The characterization of this compound stereoisomers is a complex but crucial endeavor for unlocking their full therapeutic potential. This guide has provided a framework for their identification, separation, and biological evaluation. The presented data and protocols, while drawing from the broader knowledge of ganoderic acids, offer a starting point for researchers to delve into the specific roles of individual stereoisomers. Future studies focusing on the chiral separation and comparative biological testing of this compound stereoisomers will be instrumental in advancing our understanding of these promising natural products and their potential applications in drug discovery and development.

References

The intricate biosynthetic journey of Ganoderenic Acid C in Reishi mushrooms: A technical guide

For immediate release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganoderenic acid C, a pharmacologically significant triterpenoid (B12794562) found in the revered medicinal mushroom, Ganoderma lucidum (Reishi). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data on its production, and detailed experimental protocols for its study.

The Mevalonate (B85504) Pathway: Laying the Foundation for this compound

The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway.[1][2] This fundamental metabolic route provides the essential precursor, lanosterol (B1674476). The initial steps of this pathway are highly conserved and involve the sequential conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form farnesyl pyrophosphate (FPP), and a subsequent head-to-head condensation of two FPP molecules yields squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes a complex cyclization reaction catalyzed by lanosterol synthase to form the foundational triterpenoid skeleton of lanosterol.[3]

From Lanosterol to this compound: A Symphony of Oxidative Modifications

The journey from lanosterol to the structurally complex this compound involves a series of oxidative modifications, primarily catalyzed by a diverse family of cytochrome P450 (CYP) enzymes.[4][5] While the entire enzymatic cascade leading to every ganoderic acid is yet to be fully elucidated, key steps have been identified through functional characterization of specific CYP enzymes.

The structure of this compound reveals several key oxidative modifications to the lanosterol backbone, including the presence of hydroxyl and carboxyl groups, as well as keto groups at various positions. Based on the known functions of characterized CYP enzymes in Ganoderma lucidum, a putative biosynthetic pathway for this compound can be proposed. This involves a series of hydroxylation and oxidation reactions at specific carbon atoms of the lanosterol molecule. For instance, CYP512U6 has been shown to hydroxylate ganoderic acids at the C-23 position, and CYP5139G1 is responsible for the C-28 oxidation of a ganoderic acid precursor. The formation of the characteristic functional groups of this compound likely involves a consortium of such specific CYP enzymes acting in a coordinated manner.

Quantitative Analysis of this compound Production

The production of this compound can vary significantly depending on the Ganoderma lucidum strain, culture conditions, and developmental stage. Submerged fermentation is a common method for the controlled production of ganoderic acids. Optimization of culture parameters such as carbon and nitrogen sources, pH, and aeration can significantly enhance the yield of specific ganoderic acids.

Below are tables summarizing quantitative data on this compound and related triterpenoids from various studies.

Table 1: Quantitative Analysis of Ganoderic Acids in Different Ganoderma lucidum Samples

| Sample | Ganoderic Acid A (µg/g) | Ganoderic Acid B (µg/g) | This compound (µg/g) | Total Triterpenoids (mg/g) | Reference |

| G. lucidum (Wild) | 15.3 | 25.1 | 8.7 | 12.5 | |

| G. lucidum (Cultivated) | 8.9 | 18.4 | 5.2 | 8.9 | |

| G. lucidum Strain A | - | - | - | 93.21 (intracellular) | |

| G. lucidum Strain B | - | - | - | 11.9 (GA-Me, mg/L) |

Table 2: Optimization of Ganoderic Acid Me Production in Submerged Culture

| Glucose (g/L) | Peptone (g/L) | Culture Time (h) | Ganoderic Acid Me Yield (mg/L) | Reference |

| 44.4 | 5.0 | 437.1 | 12.4 | |

| 30 | 3 | 360 | 5.4 | |

| 50 | 3 | 360 | 7.8 |

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis.

Metabolite Extraction and Analysis

Objective: To extract and quantify this compound from Ganoderma lucidum mycelia or fruiting bodies.

Protocol:

-

Sample Preparation: Lyophilize and grind the fungal material to a fine powder.

-

Extraction: Extract a known weight of the powdered sample with a suitable organic solvent such as ethanol (B145695) or methanol, often with the aid of ultrasonication.

-

Purification (Optional): For detailed analysis, the crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

-

Analysis: The extracted and purified samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

HPLC: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile (B52724) and acidified water. Detection is commonly performed at 252 nm.

-

UPLC-MS/MS: This technique offers higher sensitivity and specificity, allowing for the detection and quantification of a wider range of ganoderic acids, even at low concentrations.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway.

Protocol:

-

RNA Extraction: Isolate total RNA from Ganoderma lucidum mycelia at different developmental stages or under various culture conditions using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target biosynthetic genes (e.g., lanosterol synthase, specific CYPs) and a reference gene for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.

Heterologous Expression of Cytochrome P450 Enzymes

Objective: To functionally characterize candidate CYP enzymes involved in this compound biosynthesis.

Protocol:

-

Gene Cloning: Amplify the full-length cDNA of the target CYP gene from Ganoderma lucidum and clone it into a suitable yeast expression vector.

-

Yeast Transformation: Transform the expression construct into a suitable host strain of Saccharomyces cerevisiae.

-

Protein Expression: Induce the expression of the recombinant CYP enzyme by growing the yeast culture in an appropriate induction medium.

-

Enzyme Assay: Prepare microsomal fractions from the yeast cells expressing the CYP enzyme. Conduct in vitro enzyme assays by incubating the microsomal fraction with a potential substrate (e.g., a precursor ganoderic acid) and NADPH.

-

Product Analysis: Analyze the reaction products by HPLC or UPLC-MS/MS to identify the enzymatic conversion.

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using Graphviz.

Caption: Putative biosynthetic pathway of this compound.

Caption: General experimental workflow for studying this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotransformation of triterpenoid ganoderic acids from exogenous diterpene dihydrotanshinone I in the cultures of Ganoderma sessile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]

- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Ganoderenic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a member of the highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its potential mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aids in structural confirmation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₇ | [1] |

| Molecular Weight | 514.65 g/mol | [1] |

| Ionization Mode | Positive or Negative (Negative mode often provides a strong signal for the deprotonated molecule [M-H]⁻) | [1] |

| Precursor Ion (Negative Mode, [M-H]⁻) | m/z 513.3 | [1] |

| Precursor Ion (Positive Mode, [M+H]⁺) | m/z 515.3 | [1] |

| Common Fragmentation Pathways | Neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for Ganoderic Acid C

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment | Reference |

| 5.16 | dd | 8.4, 8.4 | H-? | |

| 4.69 | s | - | H-12 | |

| 1.48 | s | - | CH₃ | |

| 1.45 | s | - | CH₃ | |

| 1.40 | d | 6.7 | CH₃ | |

| 1.36 | d | 7.3 | CH₃ | |

| 1.21 | s | - | CH₃ | |

| 1.16 | s | - | CH₃ | |

| 1.10 | s | - | CH₃ |

Note: The assignments are based on data for ganoderic acid C and may require further 2D NMR experiments for definitive confirmation for this compound.

Experimental Protocols

The following section details the methodologies for the extraction, purification, and analysis of this compound.

Extraction and Isolation of Ganoderic Acids

A common procedure for extracting triterpenoids from Ganoderma species involves solvent extraction followed by chromatographic purification.

References

Solubility Profile of Ganoderenic Acid C in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, is a molecule of significant interest in pharmacological research due to its potential therapeutic properties. A critical parameter for its study and application in drug discovery and development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds, details a robust experimental protocol for solubility determination, and presents visual workflows to aid in experimental design.

While extensive quantitative solubility data for this compound across a wide range of organic solvents is not abundant in publicly available literature, this guide consolidates the existing information and provides valuable context through data on analogous triterpenoids.

Data Presentation: Solubility of this compound and Related Triterpenoids

The following tables summarize the known qualitative and quantitative solubility of this compound and other relevant ganoderic acids. This comparative data is intended to provide researchers with a foundational understanding for solvent selection in extraction, purification, and formulation processes.

Table 1: Quantitative and Qualitative Solubility of this compound

| Organic Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasound is required to achieve this solubility.[1] |

| Methanol | Soluble | The exact quantitative value is not specified in the available literature.[2] |

Table 2: Solubility of Other Ganoderic Acids (for Reference)

| Compound | Organic Solvent | Solubility (approx.) |

| Ganoderic Acid D | Ethanol (B145695) | 30 mg/mL |

| Ganoderic Acid D | DMSO | 30 mg/mL |

| Ganoderic Acid D | Dimethylformamide (DMF) | 30 mg/mL |

| Ganoderic Acid J | DMSO | 50 mg/mL |

Note: The data for other ganoderic acids should be used as a general guideline, as the specific functional groups on each triterpenoid can influence its solubility.

Ganoderic acids are generally characterized as being readily soluble in organic solvents such as ethanol, methanol, and ethyl acetate, while demonstrating poor solubility in water.[2][3][4] For biological assays requiring aqueous solutions, a common practice is to first dissolve the compound in a minimal amount of a polar organic solvent like ethanol or DMSO before diluting with an aqueous buffer.

Experimental Protocol: Determination of Triterpenoid Solubility

The following is a detailed methodology for determining the solubility of a triterpenoid, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method coupled with a suitable analytical technique for quantification.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the clear, filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small percentage of acid, such as 0.1% phosphoric acid, to improve peak shape) is often effective.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Diagram 2: Logical Relationship for Solvent Selection

Caption: Logical guide for selecting solvents based on the research application.

References

Ganoderenic Acid C: A Technical Guide to its Mechanism of Action in Cancer Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1][2] Among the numerous derivatives, Ganoderenic Acid C (GAC), and its closely related isomers, have emerged as potent bioactive compounds with demonstrated anti-cancer activities.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound and other related ganoderic acids exert their effects on cancer cell lines. The focus is on the induction of apoptosis, modulation of key signaling pathways, and induction of cell cycle arrest, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Ganoderic acids employ a multi-faceted approach to inhibit cancer progression. The primary mechanisms involve the induction of programmed cell death (apoptosis), the suppression of critical pro-survival and inflammatory signaling pathways, arrest of the cell cycle, and inhibition of metastasis.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of action for various ganoderic acids is the induction of the intrinsic, or mitochondria-mediated, pathway of apoptosis. This process is crucial for eliminating cancerous cells and is initiated from within the cell in response to stress signals.

The apoptotic cascade is initiated by an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. This shifts the critical Bax/Bcl-2 ratio in favor of apoptosis, promoting the permeabilization of the outer mitochondrial membrane. This event leads to the release of cytochrome c from the mitochondria into the cytoplasm. In the cytosol, cytochrome c binds with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of Pro-Inflammatory and Survival Signaling Pathways

This compound is a potent modulator of key signaling pathways that are often dysregulated in cancer, contributing to chronic inflammation, cell survival, proliferation, and metastasis.

-

NF-κB Pathway: A crucial aspect of the anti-cancer activity of ganoderic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. GAC achieves this by preventing the degradation of IκBα (inhibitor of κB-α), which effectively sequesters the NF-κB p50/p65 dimer in the cytoplasm. This blockade of nuclear translocation prevents NF-κB from activating the transcription of its target genes, which include those involved in proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF, IL-6).

-

MAPK Pathway: Evidence suggests that this compound also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade (including ERK, JNK, and p38) regulates a wide range of cellular processes, and its inhibition can curtail cancer cell proliferation and survival. By down-regulating MAPK and subsequently AP-1 signaling, GAC can reduce the expression of pro-inflammatory cytokines like TNF-α.

Induction of Cell Cycle Arrest

Ganoderenic acids have been shown to halt cancer cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase. This prevents cells from entering the S phase (DNA synthesis) and progressing towards mitosis. The arrest at the G1 checkpoint is often associated with the downregulation of key regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6. By inhibiting these proteins, ganoderic acids prevent the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

Quantitative Analysis of Bioactivity

The biological activity of Ganoderenic Acid C1 and related compounds has been quantified in various cancer cell lines. The following tables summarize key findings.

Table 1: Cytotoxicity (IC50) of Ganoderenic Acid C1 (48h Treatment)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 92.3 |

| HepG2 | Liver Cancer | 75.6 |

| SMMC7721 | Hepatocellular Carcinoma | 85.1 |

| MDA-MB-231 | Breast Cancer | 110.5 |

Data derived from a study on various cancer cell lines treated for 48 hours.

Table 2: Effect of Ganoderenic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h Treatment)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |

| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |

Data shows a significant increase in the G0/G1 population, indicating cell cycle arrest at this phase.

Table 3: Apoptosis Induction by Ganoderenic Acid C1 in HeLa Cells (48h Treatment)

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |

| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |

| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |

Data quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Detailed Experimental Protocols

The following protocols outline key methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

-

Materials: Target cancer cell lines, cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), 96-well plates, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Treat the cells with various concentrations of GAC for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

-

Materials: GAC-treated cancer cells, PBS, 70% ethanol (B145695) (ice-cold), RNase A (10 mg/mL), Propidium Iodide (PI) staining solution (50 µg/mL).

-

Procedure:

-

Treat cells with GAC for the desired time.

-

Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Quantification by Annexin V-FITC/PI Staining

This protocol quantifies the apoptotic cell population induced by this compound.

-

Materials: GAC-treated cancer cells, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer), PBS.

-

Procedure:

-

Treat cells with GAC for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis for Protein Expression

This protocol investigates the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Materials: GAC-treated cells, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., for p53, Bax, Bcl-2, Caspase-3, p-p65, p-IκBα, β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with specific primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its mechanism of action involves a coordinated attack on cancer cell survival machinery through the induction of mitochondria-mediated apoptosis, the potent inhibition of pro-survival and inflammatory signaling pathways such as NF-κB and MAPK, and the induction of G1 cell cycle arrest. The quantitative data and established protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.

References

A Technical Guide to the Early-Stage Pharmacological Research of Ganoderic Acids C1 and C2

Introduction: This technical whitepaper provides an in-depth overview of the early-stage pharmacological research on Ganoderic acids, with a specific focus on Ganoderic Acid C1 (GA-C1) and Ganoderic Acid C2 (GAC). While literature specifically detailing "Ganoderenic Acid C" is sparse, GA-C1 and GAC are structurally similar and well-researched triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest for their therapeutic potential, particularly in the realms of anti-inflammatory, immunomodulatory, and anti-cancer activities.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Pharmacological Effects

Early-stage research has identified several key pharmacological activities of Ganoderic acids C1 and C2, primarily centered on the modulation of critical cellular signaling pathways.

Anti-inflammatory Effects of Ganoderic Acid C1

GA-C1 has demonstrated potent anti-inflammatory properties by targeting central regulators of the inflammatory response.[4] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

-

NF-κB Pathway Inhibition: In pathological conditions, the constitutive activation of NF-κB is a common driver of chronic inflammation. GA-C1 has been shown to be a potent inhibitor of this pathway, suppressing the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This is achieved by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of inflammatory genes. This inhibitory action is crucial for its observed effects in inflammatory conditions.

-

MAPK Pathway Modulation: The MAPK signaling cascade is another critical pathway in regulating inflammation. Evidence suggests that ganoderic acids can modulate this pathway, contributing to their overall anti-inflammatory profile.

Immunomodulatory Effects of Ganoderic Acid C2

GAC has been investigated for its ability to counteract immunosuppression, a significant side effect of certain chemotherapies like cyclophosphamide (B585) (CY).

-

Restoration of Immune Function: In animal models of CY-induced immunosuppression, GAC treatment has been shown to improve immunity. Triterpenoids from Ganoderma lucidum are recognized for their immunomodulatory properties.

-

Core Targets (STAT3 and TNF): Bioinformatic analyses and experimental validations have identified Signal Transducer and Activator of Transcription 3 (STAT3) and TNF as core targets of GAC. Animal experiments confirmed that GAC treatment increased the expression of STAT3 and TNF genes in CY-immunosuppressed mice, suggesting these pathways are crucial for its therapeutic effects. It also significantly alleviated the CY-induced decline in inflammatory cytokines such as TNF-α, IL-12, IL-4, and IFN-γ.

Anti-Cancer Potential

While specific quantitative data for GA-C1 and C2 are part of broader studies on total triterpenoid (B12794562) extracts, the general class of Ganoderic acids is widely recognized for its anti-cancer properties. These effects are primarily attributed to:

-

Induction of Apoptosis: Ganoderic acids can trigger programmed cell death in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

-

Inhibition of Metastasis: They have been shown to possess anti-invasive properties by inhibiting matrix metalloproteinases (MMPs) and down-regulating transcription factors like NF-κB and AP-1, which are involved in cell motility and invasion.

-

Cytotoxicity: Ganoderic acids exhibit cytotoxicity towards a range of cancer cells while showing lower toxicity to normal cells.

Quantitative Data Summary

The following tables present a summary of the quantitative data from early-stage research on Ganoderic acids C1 and C2.

Table 1: In Vitro Anti-inflammatory Activity of Ganoderic Acid C1

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Signaling Pathway(s) | Reference(s) |

|---|---|---|---|---|---|

| Ganoderic Acid C1 | Macrophages, PBMCs from asthma patients | Not Specified | TNF-α | NF-κB |

| Ganoderic Acid C1 | PBMCs and colonic biopsies from Crohn's Disease patients | Endogenous inflammation | TNF-α, IFN-γ, IL-17A | NF-κB | |

Table 2: In Vivo Immunomodulatory Effects of Ganoderic Acid C2

| Model | Treatment | Key Observed Effects | Reference(s) |

|---|

| Cyclophosphamide (CY)-induced immunosuppression in Kunming mice | Ganoderic Acid C2 (20 or 40 mg/kg) for 14 days | - Significantly alleviated CY-induced decrease in TNF-α, IL-12, IL-4, IFN-γ.- Increased mRNA expression of TNF and STAT3.- Improved overall immunity. | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Ganoderic acids.

Isolation and Purification of Ganoderic Acids

This protocol outlines a general method for extracting and purifying Ganoderic acids from Ganoderma lucidum.

-

Preparation of Raw Material: Obtain dried fruiting bodies of Ganoderma lucidum. Clean the material and grind it into a fine powder (40-60 mesh).

-

Ethanolic Extraction: Macerate 1 kg of the powdered mushroom with 10 L of 95% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction process two more times. Combine the ethanolic extracts.

-

Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water. Perform liquid-liquid extraction using an equal volume of a nonpolar solvent like methylene (B1212753) chloride or chloroform (B151607) three times to enrich the triterpenoid fraction.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: Subject the triterpenoid-rich fraction to silica gel column chromatography. Elute with a gradient of chloroform and methanol.

-

Preparative HPLC: Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid. Monitor the eluent at 252 nm to collect the peak corresponding to the target Ganoderic acid.

-

Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Ganoderic Acid C1) for 2 hours.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. Compare the results to control wells.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the expression levels of specific proteins within a signaling pathway.

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NF-κB, anti-IκBα) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Animal Model of Immunosuppression

This protocol details the in vivo model used to assess the immunomodulatory effects of Ganoderic Acid C2.

-

Animals: Use specific-pathogen-free Kunming mice (6-week-old, 22–25 g). House them in a controlled environment with a 12h light/dark cycle and ad libitum access to food and water.

-

Model Induction: Induce immunosuppression by intraperitoneal injection of cyclophosphamide (CY).

-

Treatment Groups: Divide mice into several groups: Control, CY model, and CY + GAC (e.g., 20 mg/kg and 40 mg/kg).

-

Drug Administration: Administer GAC orally for a period of 14 days.

-

Sample Collection and Analysis:

-

Collect blood samples to measure levels of white blood cells (WBC), neutrophils, and lymphocytes.

-

Measure spleen and thymus indices.

-

Determine serum levels of cytokines (TNF-α, IL-12, IL-4, IFN-γ) and immunoglobulins (IgA, IgG) using ELISA kits.

-

Perform qRT-PCR on tissue samples (e.g., spleen) to measure the mRNA expression of target genes like TNF and STAT3.

-

-

Statistical Analysis: Analyze data using appropriate statistical methods (e.g., one-way ANOVA). A p-value < 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key mechanisms and processes described in this guide.

Caption: NF-κB signaling inhibition by Ganoderic Acid C1.

Caption: Immunomodulatory effect of Ganoderic Acid C2.

References

- 1. benchchem.com [benchchem.com]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Ganoderenic Acid C: An In-depth Technical Guide to its Interaction with Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific attention for their diverse pharmacological activities. Among these, Ganoderenic Acid C and its closely related analogs stand out for their potential in modulating critical cellular pathways implicated in cancer and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular signaling cascades, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms.

While the user's query specifically mentioned "this compound," the available body of scientific literature predominantly focuses on the broader class of "Ganoderic acids," with substantial research on Ganoderic Acid C and its derivatives (C1, C2). This guide will first define this compound based on available chemical data and then delve into the well-documented cellular interactions of the closely related Ganoderic Acid C, providing a robust framework for understanding the therapeutic potential of this family of compounds.

This compound: Chemical Identity and Cytotoxicity

This compound is a distinct triterpenoid (B12794562) compound found in Ganoderma lucidum.[1] Its chemical formula is C₃₀H₄₄O₇, and it is identified by the CAS number 100665-42-7.[1] Research on the specific biological activities of this compound is emerging. One study has reported its cytotoxic effect on H460 cancer cells, with an IC50 value of 93 µM.[1]

Core Cellular Pathway Interactions of Ganoderic Acid C and its Analogs

Extensive research has elucidated the mechanisms by which Ganoderic Acid C and its analogs exert their anti-inflammatory and anti-cancer effects. The primary cellular signaling pathways modulated by these compounds include the NF-κB and MAPK pathways, as well as the intrinsic apoptosis cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[2] In many cancer and inflammatory diseases, the NF-κB pathway is constitutively active. Ganoderic Acid C and its derivatives have been shown to be potent inhibitors of this pathway.[3]

The mechanism of inhibition involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Ganoderic Acid C effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes. This leads to a reduction in the production of inflammatory cytokines such as TNF-α.

Inhibition of the NF-κB signaling pathway by Ganoderic Acid C.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Ganoderic acids have been shown to modulate the MAPK pathway, although the specific effects can vary depending on the cellular context. In some instances, they inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK, which can contribute to their anti-inflammatory and anti-proliferative effects.

Induction of Mitochondria-Mediated Apoptosis

Ganoderic acids are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism is through the intrinsic, mitochondria-mediated pathway. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Induction of mitochondria-mediated apoptosis by Ganoderic Acid C.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and related Ganoderic acids in various cell lines.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | H460 (Lung Cancer) | Cytotoxicity | 93 µM | |

| Ganoderic Acid C1 | RAW 264.7 (Macrophage) | TNF-α Inhibition | 24.5 µg/mL | |

| Ganoderic Acid A | HepG2 (Liver Cancer) | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h) | |

| Ganoderic Acid A | SMMC7721 (Liver Cancer) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound and its analogs with cellular pathways.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to detect and quantify the phosphorylation status of MAPK proteins.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total MAPK proteins (e.g., p-ERK, ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

d. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

General workflow for Western blot analysis.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

a. Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 30-60 minutes.

b. Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

c. Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

b. Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

c. Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells are Annexin V- and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

a. Cell Fixation:

-

Harvest approximately 1 x 10⁶ cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate on ice for at least 30 minutes or store at -20°C.

b. Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

c. Flow Cytometry Analysis:

-

Analyze the cell cycle distribution using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound and its analogs represent a promising class of natural compounds with significant potential for therapeutic development, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate key cellular pathways such as NF-κB, MAPK, and apoptosis provides a strong rationale for their anti-cancer and anti-inflammatory properties. This technical guide has summarized the current knowledge on these interactions, provided quantitative data, and detailed essential experimental protocols to facilitate further research. Future studies should aim to further elucidate the specific molecular targets of this compound and explore its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Note: Quantification of Ganoderenic Acid C in Ganoderma Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ganoderenic acid C in various Ganoderma extracts. This compound, a significant bioactive triterpenoid (B12794562) found in Ganoderma species, is of great interest for its potential therapeutic properties.[1][2] The described method is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies in drug development.[2] This document provides comprehensive experimental protocols, chromatographic conditions, and data presentation to guide researchers, scientists, and drug development professionals.

Introduction

Ganoderma mushrooms are widely utilized in traditional medicine, with their therapeutic effects largely attributed to bioactive compounds like triterpenoids.[1] this compound is one such triterpenoid with various pharmacological activities.[3] Accurate and reliable quantification of this compound is essential for ensuring the quality and efficacy of Ganoderma-based products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted analytical technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note presents a detailed HPLC method for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various studies.

Table 1: Chromatographic Conditions for Ganoderenic Acid Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| HPLC System | Agilent 1260 Infinity II | Agilent 1260 Infinity | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector |

| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) | Hypersil Gold aQ Endcapped C18 (100 mm x 2.1 mm, 1.9 µm) | Lichrosorb RP-18 (250 x 25 mm, 7 µm) (Semi-preparative) |

| Mobile Phase | Acetonitrile and 2% acetic acid (gradient) | Acetonitrile and 0.1% phosphoric acid (gradient) | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic) |

| Flow Rate | 0.8 mL/min | 0.2 mL/min | 1.0 mL/min |

| Detection Wavelength | 252 nm | 254 nm | 257 nm |

| Column Temperature | 30°C | 35°C | 22°C |

| Injection Volume | 20 µL | 5 µL | Not Specified |

Table 2: Method Validation Parameters for Ganoderenic Acid Quantification

| Parameter | HPLC-UV | UPLC-MS/MS |

| Linearity (r²) | >0.998 | >0.998 |

| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |

| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |

| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% |

| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |

Experimental Protocols

This section provides a detailed protocol for the extraction and HPLC-UV analysis of this compound. This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials and Reagents

-

Dried and powdered Ganoderma sample (fruiting bodies, mycelia, or extract)

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Ethanol (95% v/v)

-

Acetonitrile (HPLC grade)

-

Acetic acid or Formic acid (analytical grade)

-

Water (deionized or distilled)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.2 µm syringe filters

Sample Preparation (Extraction)

Method 1: Ultrasonic Extraction with Chloroform/Methanol

-

Accurately weigh approximately 1 g of the powdered Ganoderma sample into a flask.

-

Add 20 mL of chloroform (or methanol/ethanol) to the flask.

-

Perform ultrasonic extraction for 30 minutes.

-

Repeat the extraction process twice, combining the extracts.

-

Filter the combined extract and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.

-

Re-dissolve the resulting residue in a known volume of methanol (e.g., 10 mL).

-

Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.

Method 2: Hot Ethanol Extraction

-

Weigh 10 g of powdered Ganoderma lucidum fruiting bodies.

-

Add 200 mL of 95% ethanol.

-

Heat the mixture at 80°C for 2 hours with constant stirring.

-

Filter the extract through gauze and then centrifuge at 5000 x g for 20 minutes at 4°C to collect the supernatant.

-

Repeat the extraction process twice more with fresh ethanol.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Dissolve a known amount of the dried extract in methanol to a final concentration suitable for analysis.

-

Filter the solution through a 0.2 µm syringe filter prior to injection.

Standard Solution Preparation

-

Accurately weigh a precise amount of this compound reference standard.

-

Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC-UV Analysis

-

Set up the HPLC system with the conditions specified in Table 1 (e.g., Condition 1).

-

Equilibrate the C18 reversed-phase column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Record the chromatograms and the peak areas.

Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantitative Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

Caption: Experimental workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Ganoderenic acid C in Plasma by LC-MS/MS

An LC-MS/MS protocol for the sensitive and selective detection of Ganoderenic acid C in plasma is presented for researchers, scientists, and drug development professionals. This method is crucial for pharmacokinetic and pharmacodynamic studies, enabling accurate quantification for quality control and drug development.

Introduction